molecular formula C8H6BrNO2 B1381294 5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1388042-52-1

5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B1381294
M. Wt: 228.04 g/mol
InChI Key: AEHCNIOAZIDUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the empirical formula C8H6BrNO . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one” can be represented by the linear formula C8H6BrNO . The compound has a molecular weight of 212.04 g/mol .

Scientific Research Applications

  • Quorum Sensing Inhibitors

    • Field : Microbiology
    • Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .
    • Method : The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
    • Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
  • Antimicrobial Activity

    • Field : Pharmacology
    • Application : The compound is used for its antimicrobial activity .
    • Method : The compound was screened for its in vitro growth inhibitory activity against different strains of bacteria and fungi .
    • Results : The compounds exhibit moderate to high antibacterial and antifungal activity .
  • Synthesis of 2-Methylbenzoxazoles

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 2-Methylbenzoxazoles .
    • Method : The compound was synthesized directly from N-phenylacetamides catalyzed by Palladium Acetate .
    • Results : The yield of the compound 2-methylbenzo[d]oxazol-4-yl acetate was 68% .
  • Quorum Sensing Inhibitors

    • Field : Microbiology
    • Application : The compound is used as a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria .
    • Method : The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
    • Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
  • Fluorescent Probe

    • Field : Chemical Biology
    • Application : The compound is used as a fluorescent probe .
    • Method : The compound was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure .
    • Results : The probe exhibited bright red emission (λ em ≈ 600 nm) with a large Stokes shift (Δλ ≈ 210 nm), attributing to strong ICT enhanced by ESIPT .
  • Synthesis of 2-Methylbenzoxazoles
    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 2-Methylbenzoxazoles .
    • Method : The compound was synthesized directly from N-phenylacetamides catalyzed by Palladium Acetate .
    • Results : The yield of the compound 2-methylbenzo[d]oxazol-4-yl acetate was 68% .

properties

IUPAC Name

5-bromo-4-methyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-4-5(9)2-3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHCNIOAZIDUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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